Ethyl 5-oxo-1,4-diazepane-1-carboxylate
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Overview
Description
Ethyl 5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of ethyl 5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of ethyl chloroformate with 1,4-diazepane-5-one under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl 5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Ethyl 5-oxo-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Ethyl 5-oxo-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
1,4-Diazepane-5-one: This compound lacks the ethyl ester group and is a simpler structure.
Ethyl 5-amino-1,4-diazepane-1-carboxylate: This compound has an amino group instead of a keto group, which can significantly alter its reactivity and applications.
This compound analogs: These compounds may have different substituents on the diazepane ring, affecting their chemical properties and biological activities.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-oxo-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)10-5-3-7(11)9-4-6-10/h2-6H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWNEOWJDRCIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)NCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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